molecular formula C20H18O2Sn B7909644 Triphenyltin hydroxide acetate

Triphenyltin hydroxide acetate

Cat. No.: B7909644
M. Wt: 409.1 g/mol
InChI Key: WDQNIWFZKXZFAY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Triphenyltin hydroxide acetate is a useful research compound. Its molecular formula is C20H18O2Sn and its molecular weight is 409.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Persistence in Ecosystems : Triphenyltin acetate shows significant persistence in aquatic ecosystems, with a study finding that a large percentage of the fungicide remained recoverable in water samples even after 28 weeks. This suggests a high pollution potential in streams and soil near treated areas (Odeyemi & Ajulo, 1982).

  • Interaction with Sediments : Research using Mossbauer spectroscopy indicated that triphenyltin hydroxide and acetate are converted to the triphenyltin cation, which then interacts with sediments. This contrasts with other forms like triphenyltin fluoride and chloride, which remain in their molecular form (Lucero, Otieno, May, & Eng, 1992).

  • Electrochemical Behavior : The electrochemical reduction of triphenyltin acetate involves multiple steps, including adsorption and reduction to triphenyltin radical and anion. This has implications for the detection and analysis of trace amounts of this compound in environmental samples (Pascual & Vicente-Beckett, 1989).

  • Effects on Pregnancy in Rats : A teratological test on triphenyltin acetate revealed its significant effects on pregnant rats, including increased embryonic and fetal deaths at certain doses, although no teratogenic effects were induced (Tsutomu, Shigeru, Tetsuo, Mitsuru, & Akio, 1991).

  • Toxicity to Aquatic Life : Triphenyltin compounds like triphenyltin acetate have been found to significantly affect the swimming and feeding behavior of tadpoles, indicating potential adverse effects on amphibian populations in aquatic habitats (Semlitsch, Foglia, Mueller, Steiner, Fioramonti, & Fent, 1995).

  • Phytotoxicity in Agriculture : Triphenyltin hydroxide and acetate have been studied for their effects on citrus rust mite control. While effective in controlling pests, they were also found to be phytotoxic at certain dosages, raising concerns about their use in agriculture (Bullock & Johnson, 1968).

  • Degradation Products in Environment : A study on pecan orchards treated with triphenyltin hydroxide showed the presence of triphenyltin and its degradation products in foliage, soil, and adjacent pond fish. This indicates its persistence and potential for bioaccumulation in the environment (Kannan & Lee, 1996).

Properties

IUPAC Name

triphenylstannanylium;acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H3,(H,3,4);/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQNIWFZKXZFAY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (Acetyloxy)triphenylstannane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.009 mg/mL at 20 °C
Record name (Acetyloxy)triphenylstannane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

900-95-8
Record name Fentin acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FENTIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70M92GQA9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Acetyloxy)triphenylstannane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

121 - 123 °C
Record name (Acetyloxy)triphenylstannane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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